molecular formula C30H30ClN3O4 B588019 Rupatadine-d4Fumarate CAS No. 1795153-63-7

Rupatadine-d4Fumarate

Cat. No. B588019
M. Wt: 536.061
InChI Key: JYBLCDXVHQWMSU-IKABZUPCSA-N
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Description

Rupatadine-d4Fumarate is a modern non-sedating H1-antihistamine . It also has additional antagonist effects on platelet-activating factor (PAF) . It is used for the symptomatic treatment of allergic rhinitis and urticaria .


Synthesis Analysis

Rupatadine is prepared in a 6-step convergent synthesis . The key steps involve the Grignard reaction of an N-alkyl-4-chloropiperdine with a benzocycloheptapyridinone intermediate, followed by dehydration . The synthesis and characterization of impurities in rupatadine fumarate have been described, identifying process-related impurities, starting material related impurity, and oxidative degradation-related impurity .


Molecular Structure Analysis

The molecular formula of Rupatadine-d4Fumarate is C30H30ClN3O4 . The molecular weight is 536.1 g/mol . The structure of Rupatadine involves a benzocycloheptapyridinone core, a 4-chloropiperdine, and a 5-methylpyridin-3-yl group .


Chemical Reactions Analysis

Rupatadine is a potent antagonist of the histamine H1 receptor and the platelet-activating factor (PAF) receptor . It acts to reduce allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . It also prevents these mediators from exerting their effects, thus reducing the severity of allergic symptoms .


Physical And Chemical Properties Analysis

Rupatadine-d4Fumarate has a molecular weight of 536.1 g/mol . The molecular formula is C30H30ClN3O4 . The exact mass is 535.2175911 g/mol .

Scientific Research Applications

1. Driving Performance Studies

Rupatadine fumarate, a potent histamine H1-receptor antagonist and PAF inhibitor, has been studied for its effects on driving performance in healthy volunteers. It is believed to be non-sedating at therapeutic doses, suggesting no impairment on car driving (Vuurman et al., 2007).

2. Chromatographic Analysis

High-performance thin-layer chromatographic (HPTLC) methods have been developed for the estimation of Rupatadine Fumarate in its pure form and in formulations. These methods are sensitive and validated, proving useful for routine analysis (Shaiba et al., 2011), (Shirkhedkar et al., 2008).

3. Cellular Transport Studies

Research on Rupatadine fumarate's transfer characteristics in Caco-2 cell models has been conducted, offering insights into its active transport mechanisms and interaction with P-gp inhibitors (Yang Jing, 2013).

4. Treatment Efficacy in Allergic Conditions

Studies on Rupatadine Fumarate's efficacy and safety in treating allergic rhinitis, especially in patients with diabetes, have shown positive results. Its combination with acupoint application has been found to enhance treatment efficiency and reduce symptoms (Yu Liu et al., 2022).

5. Quality by Design in Tablet Formulation

The development of immediate release Rupatadine fumarate tablets using a Quality by Design approach emphasizes the importance of preformulation studies and compatibility tests in pharmaceutical formulation (Luis Castillo Henríquez et al., 2019).

6. Acid-Base Equilibria Studies

The study of acid-base equilibria of Rupatadine Fumarate in various aqueous media provides valuable information on its ionization characteristics, essential for understanding its interaction with different pharmaceutical excipients (Marija R. Popović-Nikolić et al., 2018).

7. Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of Rupatadine Fumarate, offering insights into its behavior in the human body (Liang Jiong-he et al., 2008), (Chenglong Sun et al., 2015).

8. Impurity Analysis

Analytical methods like LC-MS/MS have been developed for identifying and quantifying impurities in Rupatadine Fumarate preparations, crucial for ensuring the quality and safety of pharmaceutical products (H. Wang et al., 2009).

9. Synthesis Process

Research on the synthesis process of Rupatadine Fumarate offers insights into improving yield and purity of the drug, which is vital for efficient pharmaceutical production (Lu Li-xia, 2012).

10. Spectrophotometric Methods

Developing spectrophotometric methods for the determination of Rupatadine Fumarate in bulk and formulations provides a simple and cost-effective alternative for routine analysis in quality control laboratories (K. Raghubabu et al., 2015).

properties

IUPAC Name

(E)-but-2-enedioic acid;13-chloro-2-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBLCDXVHQWMSU-IKABZUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1CC5=CN=CC(=C5)C)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rupatadine-d4Fumarate

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